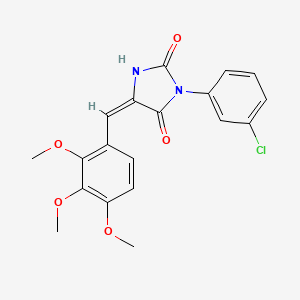![molecular formula C24H23N3O3S B11591478 3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11591478.png)
3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, dimethoxyphenyl, and dimethylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the amino group and the dimethoxyphenyl and dimethylphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild to moderate conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of nitroso or nitro derivatives and demethylated products, respectively.
Reduction: Reduction reactions can target the nitro groups (if formed) or the carbonyl group in the carboxamide, leading to amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) under appropriate conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or demethylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has shown potential as an inhibitor of certain enzymes and receptors. This makes it a candidate for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features allow for the creation of products with specific properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-6-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both dimethoxyphenyl and dimethylphenyl groups provides a unique steric and electronic environment, potentially enhancing its interaction with biological targets and its stability under various conditions.
Propriétés
Formule moléculaire |
C24H23N3O3S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H23N3O3S/c1-13-5-8-17(14(2)11-13)26-23(28)22-21(25)16-7-9-18(27-24(16)31-22)15-6-10-19(29-3)20(12-15)30-4/h5-12H,25H2,1-4H3,(H,26,28) |
Clé InChI |
AUFKXQQBEAXZES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=C(C=C4)OC)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl 2,7-dimethyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591395.png)
![3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11591402.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B11591410.png)
![N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11591418.png)
![6-nitro-3-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11591420.png)
![(2E)-2-cyano-N-cyclopentyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11591427.png)
![5-{1-[2-(2-hydroxyethoxy)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11591435.png)
![(2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B11591437.png)
![6-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11591442.png)

![11-(3-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11591445.png)
![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole](/img/structure/B11591446.png)
![methyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11591451.png)

